molecular formula C4H4N4O2S B1272136 6-Amino-5-nitropyrimidine-4-thiol CAS No. 13754-21-7

6-Amino-5-nitropyrimidine-4-thiol

Cat. No.: B1272136
CAS No.: 13754-21-7
M. Wt: 172.17 g/mol
InChI Key: GBZNXKPARWLUIS-UHFFFAOYSA-N
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Description

6-Amino-5-nitropyrimidine-4-thiol is a heterocyclic compound with the molecular formula C4H4N4O2S and a molecular weight of 172.17 g/mol It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a thiol group at the 4th position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitropyrimidine-4-thiol typically involves the nitration of 6-amino-4-thiopyrimidine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The nitration reaction is carried out at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar nitration techniques as those used in laboratory settings. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitropyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-nitropyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-nitropyrimidine-4-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the nitro group may participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a nitro group on the pyrimidine ring, along with a thiol group.

Properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)4(11)7-1-6-3/h1H,(H3,5,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZNXKPARWLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377899
Record name 6-amino-5-nitropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13754-21-7
Record name 6-Amino-5-nitro-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409301
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-nitropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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